![molecular formula C25H27N5O4S B2409108 N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea CAS No. 1189910-45-9](/img/structure/B2409108.png)
N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea
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Description
N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea, commonly known as CPU-1069, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of urea derivatives and has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Urea Derivatives as Chemical Chaperones and Neuroprotective Agents
Urea derivatives, including N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea, have been explored for various biochemical and therapeutic applications. Notably, studies have highlighted their role as chemical chaperones, which can reduce the load of mutant or misfolded proteins retained in the endoplasmic reticulum. This mechanism is crucial for treating diseases associated with protein misfolding, such as cystic fibrosis and liver injury. For instance, sodium 4-phenylbutyrate (4-PBA), a low molecular weight fatty acid derivative, has shown neuroprotective effects against cerebral ischemic injury through the inhibition of ER stress-mediated apoptosis and inflammation (Qi et al., 2004).
Antimycobacterial Activity
Research into urea derivatives has also extended into antimicrobial applications, specifically against Mycobacterium tuberculosis. Novel urea compounds, including those structurally related to N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea, have been synthesized and evaluated for their antimycobacterial activities. These studies aim to address the urgent need for new therapeutic agents capable of combating multidrug-resistant strains of tuberculosis. Compounds such as 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea have shown promising in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, highlighting their potential as novel antimycobacterial agents (Sriram et al., 2007).
Corrosion Inhibition
Furthermore, urea derivatives have found application in the field of material science, particularly as corrosion inhibitors. The study of 1,3,5-triazinyl urea derivatives, for instance, has demonstrated their effectiveness in protecting mild steel against corrosion in acidic environments. These compounds, through their adsorption onto metal surfaces, form a protective layer that mitigates the corrosive effects of acids. This property is particularly valuable in industrial applications where metal preservation is crucial (Mistry et al., 2011).
properties
IUPAC Name |
methyl 2-[[2-(13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-25(2,3)14-9-10-16-18(11-14)35-22-20(16)21-28-24(33)29(30(21)13-26-22)12-19(31)27-17-8-6-5-7-15(17)23(32)34-4/h5-8,13-14H,9-12H2,1-4H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAMQFFPKCLEAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=O)N(N4C=N3)CC(=O)NC5=CC=CC=C5C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea |
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